![molecular formula C10H12BrN B2804251 (R)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine CAS No. 794507-89-4](/img/structure/B2804251.png)
(R)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine, also known as (R)-7-Bromo-THN, is an organic compound that has been used in a variety of scientific research applications. It is a brominated derivative of tetrahydronaphthalene (THN), which is an aromatic hydrocarbon that is composed of two benzene rings linked together by a single bond. The addition of the bromine atom to the THN ring structure increases its stability and enhances its reactivity. The compound has been used in a variety of research applications, including the synthesis of pharmaceuticals, the study of enzyme-substrate interactions, and the development of new materials.
Applications De Recherche Scientifique
Bio-catalytic Asymmetric Synthesis
A study by Taşdemir et al. (2020) explored the bio-catalytic asymmetric synthesis of β-adrenergic receptor blocker precursors, using aromatic α-halohydrins like 2-bromo-1-(naphthalen-2-yl)ethanol, which can be derived from compounds similar to (R)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine. This process utilized Lactobacillus curvatus strains as biocatalysts and achieved high yield and enantiomerically pure forms of the precursors, highlighting the potential for green chemistry applications in pharmaceutical synthesis Taşdemir, V., Kalay, E., Dertli, E., & Şahin, E. (2020). Biocatalysis and Biotransformation.
Asymmetric Synthesis in Drug Development
The synthesis of optically active compounds is crucial in drug development for ensuring the desired therapeutic effects. Suzuki et al. (1986) demonstrated the use of bromolactonization in producing optically active anthracyclinones, which are vital in cancer treatment. The process involved derivatives of 2-acetyl-3,4-dihydronaphthalene, related to (R)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine, showcasing the importance of such compounds in synthesizing key pharmaceutical intermediates Suzuki, M., Kimura, Y., & Terashima, S. (1986). Bulletin of the Chemical Society of Japan.
Molecular Structure Studies
Understanding the molecular structures of complex compounds is essential for pharmaceutical development. Petit et al. (2007) investigated the structure of R207910, a novel anti-tuberculosis agent, which includes a bromo-naphthalenyl component similar to (R)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine. Their research provided insights into the compound's conformation and interactions, contributing to the development of more effective tuberculosis treatments Petit, S., Coquerel, G., Meyer, C., & Guillemont, J. (2007). Journal of Molecular Structure.
Propriétés
IUPAC Name |
(1R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,12H2/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUSWQSCHYYQQF-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=CC(=C2)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.